6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .
Scientific Research Applications
6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-(trifluoromethyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(4-Trifluoromethoxyphenyl)nicotinic acid: Lacks the hydroxyl group present in 6-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYMZPUDKBPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688249 |
Source
|
Record name | 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261513-43-2 |
Source
|
Record name | 6-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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